1-(2,4-Dimethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea
Description
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[4-[(6-methylpyridazin-3-yl)amino]phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-13-4-11-19(25-24-13)21-14-5-7-15(8-6-14)22-20(26)23-17-10-9-16(27-2)12-18(17)28-3/h4-12H,1-3H3,(H,21,25)(H2,22,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLLFCBGHBXCKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4-Dimethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea is a synthetic organic compound belonging to the class of urea derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The focus of this article is to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 379.42 g/mol. The structure features a dimethoxyphenyl group and a pyridazinyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N5O3 |
| Molecular Weight | 379.42 g/mol |
| Purity | ≥ 95% |
Research indicates that compounds similar to this compound may exhibit various biological activities through different mechanisms:
- Antitumor Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cells, potentially through the inhibition of specific kinases involved in cell proliferation.
- Anti-inflammatory Properties : Urea derivatives have been noted for their ability to modulate inflammatory pathways, which could be relevant in treating chronic inflammatory diseases.
- Enzyme Inhibition : The compound may interact with enzymes such as carbonic anhydrases and kinases, leading to altered metabolic pathways in target cells.
Biological Activity Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Case Study: Antitumor Activity
In a study examining the cytotoxic effects of various urea derivatives on cancer cell lines, it was found that compounds with similar structural features exhibited significant growth inhibition:
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| Urea Derivative A | 49.85 | A549 (Lung Cancer) |
| Urea Derivative B | 0.30 | HUVEC (Endothelial) |
| 1-(2,4-Dimethoxyphenyl)-3-(4-((6-Methyl...) | TBD | TBD |
Note: Specific IC50 values for this compound are yet to be published but are anticipated based on structural analogs.
Therapeutic Applications
Given its promising biological activity, this compound could have several therapeutic applications:
- Cancer Therapy : Targeting specific cancer cell lines may lead to the development of novel anticancer agents.
- Anti-inflammatory Drugs : The modulation of inflammatory responses could provide benefits in chronic inflammatory conditions.
Scientific Research Applications
Anticancer Activity
1-(2,4-Dimethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea has shown potential as an anticancer agent. Research indicates that it can inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis. This inhibition can lead to reduced tumor growth and metastasis .
Case Studies:
- In Vitro Studies : A study involving various cancer cell lines demonstrated that derivatives of this compound exhibited significant antiproliferative effects against multiple types of cancer cells. These findings suggest that modifications to the compound's structure can enhance its efficacy against specific cancer types .
- Mechanism of Action : Preliminary investigations into the compound's mechanism suggest it interacts with proteins involved in cell signaling pathways related to cancer cell proliferation and survival. Further research is necessary to fully elucidate these interactions.
Synthesis and Development
The synthesis of this compound typically involves a reaction between 3,4-dimethoxyaniline and an isocyanate derivative of 4-((6-methylpyridazin-3-yl)amino)phenyl. This reaction is generally conducted in organic solvents such as dichloromethane or toluene under reflux conditions, often utilizing catalysts like triethylamine to enhance reaction efficiency.
Q & A
Q. What synthetic strategies are recommended for preparing 1-(2,4-Dimethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea?
A two-step approach is typically employed:
- Step 1 : Coupling of 4-((6-methylpyridazin-3-yl)amino)phenyl isocyanate with 2,4-dimethoxyaniline under reflux in aprotic solvents (e.g., acetonitrile or THF) using a base catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane) to facilitate urea bond formation .
- Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
- Key considerations : Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate) and confirm intermediates via FTIR (N-H stretch at ~3300 cm⁻¹, carbonyl at ~1650 cm⁻¹) .
Q. How can structural characterization be systematically performed for this compound?
A multi-technique approach is essential:
- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for substituted phenyl/pyridazinyl groups), methoxy signals (δ ~3.8 ppm), and urea NH protons (δ ~8.0–9.5 ppm, broad) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm mass accuracy .
- FTIR : Validate urea carbonyl (C=O at ~1640–1680 cm⁻¹) and NH stretches .
- X-ray crystallography (if crystalline): Resolve substituent orientation and hydrogen-bonding patterns .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) targeting kinases like VEGF-R or PDGFR, given structural similarities to urea-based kinase inhibitors .
- Antiproliferative activity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC50 calculations using nonlinear regression .
- Solubility/pharmacokinetics : Measure logP via shake-flask method (octanol/water) and aqueous solubility using UV-Vis spectroscopy .
Advanced Research Questions
Q. How can synthetic yield be optimized using Design of Experiments (DoE)?
- Factors to vary : Catalyst concentration (DABCO, 0.1–0.3 eq), temperature (60–80°C), and solvent polarity (acetonitrile vs. DMF) .
- Response surface methodology : Use a central composite design to model interactions between factors and identify optimal conditions (e.g., 0.2 eq DABCO, 70°C in acetonitrile) .
- Validation : Replicate runs under predicted optimal conditions to confirm yield improvements (e.g., from 40% to 65%) .
Q. How to resolve contradictions in reported biological activity data across studies?
- Meta-analysis : Compare substituent effects (e.g., methoxy vs. chloro groups) on activity using datasets from analogues like 1-(4-chlorophenyl)-3-(pyridinyl)urea .
- Statistical modeling : Apply multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft Es) with IC50 values .
- Target engagement assays : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding to proposed targets .
Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?
- Molecular docking : Model interactions with kinase ATP-binding pockets (e.g., VEGF-R2 PDB: 4ASD) using AutoDock Vina, focusing on urea-mediated hydrogen bonds with backbone amides .
- Metabolite profiling : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to identify oxidative or demethylation pathways .
- Transcriptomics : Perform RNA-seq on treated cells to map differentially expressed pathways (e.g., apoptosis, angiogenesis) .
Methodological Notes
- Contradictory data : Conflicting solubility or activity results may arise from polymorphic forms; characterize batches via DSC (differential scanning calorimetry) .
- Structural analogs : Replace the 6-methylpyridazinyl group with pyridin-3-yl (evidence 5) or morpholinyl (evidence 4) to modulate selectivity .
- Safety : Refer to SDS guidelines for handling urea derivatives (e.g., PPE for dust control) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
